molecular formula C10H15NO3S B2729678 N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide CAS No. 2411288-34-9

N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide

Cat. No. B2729678
CAS RN: 2411288-34-9
M. Wt: 229.29
InChI Key: ZWUCKIYLHGSHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide, also known as MSY-5, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a member of the ynamide family, which are compounds that contain both a triple bond and an amide functional group. MSY-5 has shown promise in a variety of research applications, including drug discovery and development, as well as in studying biological processes.

Mechanism of Action

The mechanism of action of N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins. For example, this compound has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression. Additionally, this compound has been found to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have antibacterial activity against a range of bacterial strains. This compound has also been found to affect the activity of specific enzymes and proteins, which can have downstream effects on cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide in lab experiments is its versatility. This compound has been found to have activity against a range of targets, making it useful in a variety of research applications. Additionally, this compound can be synthesized using a variety of methods, making it accessible to researchers. However, one limitation of using this compound is its potential toxicity. This compound has been found to have cytotoxic effects on some cell lines, which may limit its use in certain research applications.

Future Directions

There are a number of potential future directions for research involving N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide. One area of interest is in developing this compound-based drugs for the treatment of cancer and bacterial infections. Additionally, this compound may be useful in studying the role of specific enzymes and proteins in biological processes. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of research areas.

Synthesis Methods

N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide can be synthesized using a variety of methods, including the reaction of an alkyne with an amine in the presence of a catalyst. One commonly used method involves the reaction of 1-methylsulfonylcyclopropene with propargylamine in the presence of a copper catalyst. This method has been found to be efficient and effective in producing high yields of this compound.

Scientific Research Applications

N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide has been shown to have potential applications in a variety of scientific research areas. One area of interest is in drug discovery and development, as this compound has been found to have activity against a range of targets, including cancer cells and bacteria. Additionally, this compound has been found to be useful in studying biological processes, such as protein-protein interactions and enzyme activity.

properties

IUPAC Name

N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-4-5-9(12)11-8(2)10(6-7-10)15(3,13)14/h8H,6-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUCKIYLHGSHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)C1(CC1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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